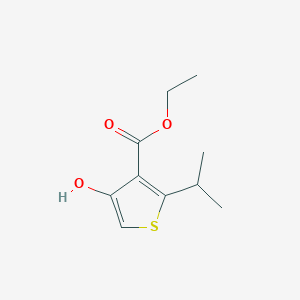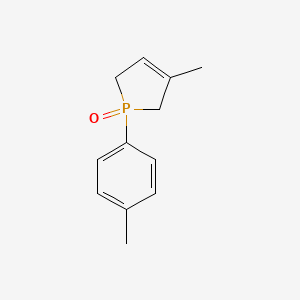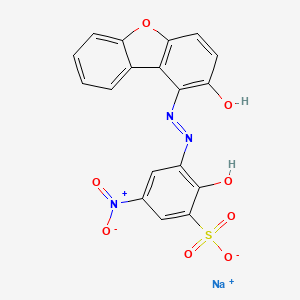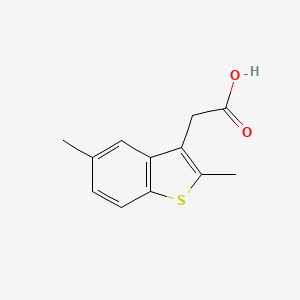![molecular formula C9H18BrN3O2Si2 B14727102 6-Bromo-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine CAS No. 6614-55-7](/img/structure/B14727102.png)
6-Bromo-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a bromine atom and two trimethylsilyl groups attached to a triazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine typically involves the reaction of 6-bromo-1,2,4-triazine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
6-Bromo-1,2,4-triazine+2(CH3)3SiCl→this compound+2HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, purification processes, and ensuring the availability of high-purity starting materials.
化学反応の分析
Types of Reactions
6-Bromo-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Hydrolysis: The trimethylsilyl groups can be hydrolyzed to form hydroxyl groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Typically carried out using aqueous acid or base.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: The major product is 6-bromo-3,5-dihydroxy-1,2,4-triazine.
Coupling Reactions: Products are typically biaryl compounds.
科学的研究の応用
6-Bromo-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism of action of 6-Bromo-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine involves its reactivity with various nucleophiles and electrophiles The trimethylsilyl groups can be hydrolyzed to reveal reactive hydroxyl groups, which can further participate in various chemical reactions
類似化合物との比較
Similar Compounds
6-Bromo-1,2,4-triazine: Lacks the trimethylsilyl groups, making it less reactive in certain types of reactions.
3,5-Bis[(trimethylsilyl)oxy]-1,2,4-triazine:
Uniqueness
6-Bromo-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine is unique due to the presence of both bromine and trimethylsilyl groups, which provide a combination of reactivity and stability. This makes it a versatile compound for various synthetic applications.
特性
CAS番号 |
6614-55-7 |
|---|---|
分子式 |
C9H18BrN3O2Si2 |
分子量 |
336.33 g/mol |
IUPAC名 |
(6-bromo-3-trimethylsilyloxy-1,2,4-triazin-5-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C9H18BrN3O2Si2/c1-16(2,3)14-8-7(10)12-13-9(11-8)15-17(4,5)6/h1-6H3 |
InChIキー |
AATYCLGQYQFKRY-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)OC1=C(N=NC(=N1)O[Si](C)(C)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2-Ethoxy-4-[(3-methylbutyl)carbamoyl]phenyl ethyl carbonate](/img/structure/B14727070.png)


